Product packaging for Chroman-2-carbaldehyde(Cat. No.:CAS No. 169747-89-1)

Chroman-2-carbaldehyde

Cat. No.: B2395723
CAS No.: 169747-89-1
M. Wt: 162.188
InChI Key: PUMRUSBKNSBTAL-UHFFFAOYSA-N
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Description

Chroman-2-carbaldehyde is a valuable chemical building block in organic synthesis and medicinal chemistry research. The chroman core structure is a privileged scaffold found in numerous biologically active compounds and natural products . This specific aldehyde-functionalized derivative serves as a versatile intermediate for the design and synthesis of novel chemical libraries, particularly for exploring structure-activity relationships in drug discovery campaigns . Research into related chromene-carbaldehyde compounds has demonstrated their significance in the discovery of novel potent inhibitors, such as those targeting the ANO1 (TMEM16A) calcium-activated chloride channel, which is a potential therapeutic target in cancer research . The aldehyde group on the chroman scaffold offers a reactive handle for further chemical diversification through various transformations, including condensation reactions, enabling researchers to efficiently generate a diverse array of derivatives for biological screening . This compound is supplied for research use only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B2395723 Chroman-2-carbaldehyde CAS No. 169747-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMRUSBKNSBTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Chroman 2 Carbaldehyde and Its Enantiomers

Direct Synthesis Strategies for Chroman-2-carbaldehyde

Direct synthesis focuses on obtaining the racemic or achiral form of this compound through efficient chemical transformations. These methods primarily involve the reduction of more oxidized precursors or the direct introduction of a formyl group onto the chromane (B1220400) ring system.

Reductive Methodologies from Chroman-2-carboxylic Acid Derivatives

A classical and reliable route to this compound involves the partial reduction of chroman-2-carboxylic acid or its derivatives, such as esters or acid chlorides. The primary challenge in this approach is to prevent over-reduction to the corresponding alcohol, chroman-2-methanol. The choice of reducing agent is therefore critical to achieving a high yield of the desired aldehyde.

The conversion of a carboxylic acid to an aldehyde typically requires the use of specific reagents that can selectively perform this transformation. For instance, chroman-2-carboxylic acid can be converted to its corresponding acid chloride, which is then subjected to reduction. A common method for this is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned catalyst (e.g., palladium on barium sulfate) to deactivate the catalyst and prevent further reduction of the aldehyde. Another approach involves the use of hydride reagents that are sufficiently mild to stop at the aldehyde stage. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are often employed for the reduction of esters, such as ethyl chroman-2-carboxylate, to this compound.

PrecursorReagentConditionsProductRef.
Chroman-2-carbonyl chlorideH₂, Pd/BaSO₄ (poisoned)Rosenmund ReductionThis compound researchgate.net
Ethyl chroman-2-carboxylateDiisobutylaluminium hydride (DIBAL-H)Low Temperature (e.g., -78 °C)This compound researchgate.net
Chroman-2-carboxylic acidLithium aluminum hydride (LiAlH₄) then PCC/PDCTwo-step: Reduction to alcohol, then oxidationThis compound semanticscholar.org

Formylation Reactions on Chromane Scaffolds

Formylation reactions introduce a formyl group (-CHO) directly onto a molecule. wikipedia.org In the context of the chromane scaffold, this would ideally involve the direct attachment of the aldehyde group at the C-2 position. However, direct electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Gattermann-Koch formylation, typically target the electron-rich aromatic ring of the chromane, leading to formylation at positions 6 or 8 rather than the aliphatic C-2 position. wikipedia.orgyoutube.com

Direct formylation at the C-2 position of an unsubstituted chromane is not a standard or efficient method. Methodologies to achieve this transformation often rely on creating a precursor that facilitates formylation at the desired position. For instance, strategies may involve the synthesis of 2H-chromene-3-carbaldehydes from salicylaldehydes and α,β-unsaturated aldehydes like acrolein, followed by selective reduction of the C2-C3 double bond. researchgate.netnih.gov This multi-step approach, while not a direct formylation of the saturated chromane ring, represents a practical route to the target compound starting from simpler precursors.

Enantioselective Synthesis of Chiral this compound

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods to synthesize chiral molecules. For this compound, this involves strategies that establish the stereocenter at the C-2 position in a controlled manner.

Enzymatic Approaches for Chiral Precursors

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds, particularly alcohols. nih.govresearchgate.netnih.gov This strategy is applied to the synthesis of chiral precursors of this compound, most commonly the chiral alcohol, (R)- or (S)-chroman-2-methanol. In a typical kinetic resolution, a racemic mixture of chroman-2-methanol is treated with an enzyme, often a lipase (B570770), in the presence of an acyl donor. mdpi.com The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted.

This process allows for the separation of the slower-reacting alcohol enantiomer from its faster-reacting ester counterpart. For example, lipases such as Novozyme 435 (immobilized Candida antarctica lipase B) or lipase from Pseudomonas fluorescens are highly effective for these resolutions. nih.govmdpi.com The resulting enantiomerically enriched chroman-2-methanol can then be oxidized to the corresponding chiral this compound using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, preserving the stereochemical integrity of the C-2 center. A dynamic kinetic resolution can also be employed, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired chiral product. nih.govdatapdf.com

Racemic SubstrateEnzymeAcyl DonorOutcomeRef.
(±)-Chroman-2-methanolCandida antarctica Lipase B (CALB)Vinyl AcetateHigh E-value, separation of (R)-alcohol and (S)-acetate nih.gov
(±)-2-Phenylchroman-4-olPseudomonas fluorescens Lipase (AK Lipase)Vinyl AcetateHigh enantiomeric excess for both substrate (>99% eeS) and product (>99% eeP) mdpi.com
Various secondary alcoholsCarbonyl ReductaseNADPHAccess to anti-Prelog configurated alcohols mdpi.com

Asymmetric Catalysis in Chromane Ring Formation Leading to Chiral Aldehyde Precursors

A highly efficient strategy for synthesizing chiral chromans involves the use of asymmetric catalysis to construct the heterocyclic ring itself. nih.gov Organocatalysis has emerged as a particularly powerful approach, employing small chiral organic molecules to catalyze reactions with high stereoselectivity. mdpi.comrsc.org These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation. researchgate.netnih.gov

A common method is the oxa-Michael reaction, where a phenol (B47542) attacks an α,β-unsaturated carbonyl compound to form the chromane ring. organic-chemistry.org For instance, the reaction between a 2-hydroxynitrostyrene and a trans-β-nitroolefin can be catalyzed by a chiral squaramide-based organocatalyst. nih.govrsc.org This domino oxa-Michael/nitro-Michael reaction generates polysubstituted chiral chromans with excellent diastereoselectivities and enantioselectivities (up to 99% ee). nih.govrsc.org The resulting nitro-substituted chromane can then be chemically transformed into the desired carbaldehyde. Similarly, chiral phosphoric acids can catalyze the Friedel-Crafts-type reaction of indoles with aldehydes to create precursors with high enantiopurity. rsc.org

Reaction TypeCatalystSubstratesProductStereoselectivityRef.
Oxa-Michael/Nitro-MichaelChiral Squaramide2-Hydroxynitrostyrenes, trans-β-nitroolefinsPolysubstituted chiral chromansUp to >20:1 dr, 99% ee researchgate.netnih.gov
Michael/AcetalizationChiral Aminocatalyst (e.g., Jørgensen-Hayashi)2-Hydroxycinnamaldehydes, NucleophilesChiral chromane derivativesHigh ee mdpi.com
[4+2] CycloadditionChiral Phosphoric Acido-Quinone methides, EnecarbamatesTrisubstituted chiral chromansGood yields and ee mdpi.com

Asymmetric Halolactonization Strategies for Precursors

Asymmetric halolactonization is a powerful method for the enantioselective synthesis of halogenated lactones, which are versatile precursors for various chiral compounds, including cyclic ethers like chromans. nih.gov The strategy involves the reaction of an unsaturated carboxylic acid with a halogen source in the presence of a chiral catalyst. The catalyst controls the facial selectivity of the initial halonium ion formation and the subsequent intramolecular cyclization by the carboxylate.

While not a direct route to this compound, this methodology can be used to create key chiral intermediates. For example, a suitably substituted o-alkenylbenzoic acid could undergo asymmetric halolactonization to form a chiral lactone containing the core structure of a chromane. Subsequent chemical manipulations, such as reduction of the lactone and the halogen, followed by functional group transformations, could lead to the target chiral aldehyde. The development of organocatalytic asymmetric chlorolactonization using catalysts like (DHQD)₂PHAL has provided a significant advancement, offering synthetically useful enantioselectivities for the creation of chiral chlorolactones from achiral alkenoic acids. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles have guided the development of more sustainable synthetic routes to chroman derivatives. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Key approaches include microwave-assisted synthesis, one-pot multicomponent reactions, and the use of organocatalysts or catalyst-free systems.

Microwave-Assisted Synthesis of Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of chromene analogues, which are close precursors to this compound.

For instance, the condensation reaction of amines with 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde has been performed under microwave irradiation to produce new chromene compounds. nih.govresearchgate.net This method offers significant advantages, including rapid reaction rates and high yields. nih.govresearchgate.net Two different microwave-assisted procedures have been explored: refluxing in ethanol (B145695) and a solvent-free approach. The solvent-free method, in particular, aligns with green chemistry principles by eliminating the need for volatile organic solvents. nih.gov

In a typical solvent-free procedure, a mixture of a chromene-carbaldehyde derivative and an amine is irradiated in a microwave tube for a short duration (3-5 minutes) at a controlled temperature and power, leading to the desired products in high yields. nih.gov Similarly, other studies have utilized microwave assistance for multicomponent reactions to afford various 2H-chromene derivatives, highlighting the versatility of this technology in synthesizing complex heterocyclic structures efficiently. acs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Chromene Analogues

MethodConditionsReaction TimeYieldReference
Microwave-Assisted (Solvent-Free)120W, 100°C3–5 minutesHigh nih.gov
Conventional (Reflux)Reflux in Ethanol20 minutesGood researchgate.net

One-Pot Multicomponent Reactions for Related Structures

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single reaction vessel to form a complex product, minimizing intermediate isolation steps and reducing solvent waste and energy consumption. nih.govnih.gov This strategy has been effectively used for the synthesis of functionalized chromenes and related heterocyclic structures.

A notable example is the one-pot, three-component synthesis of 4H-pyran and spiro-2-oxindole derivatives using the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This reaction involves the initial Knoevenagel condensation of an aromatic aldehyde with an active methylene (B1212753) compound, followed by a DABCO-catalyzed Michael addition with a second active methylene reagent. nih.gov The advantages of this protocol include good yields, the use of a readily available catalyst, simple workup procedures, and short reaction times. nih.gov While not a direct synthesis of this compound, this methodology demonstrates a powerful green approach to constructing the core chromene ring system from which the target compound can be derived.

The mechanism for such reactions typically involves the catalyst facilitating the formation of a carbanion from an active methylene compound, which then participates in a Michael addition to an intermediate olefin, leading to the final cyclized product. nih.gov

Catalyst-Free or Organocatalytic Methods

The development of catalyst-free reactions and the use of small organic molecules as catalysts (organocatalysis) represent significant advancements in green synthesis. These methods often avoid the use of toxic and expensive heavy metals.

Catalyst-free approaches have been developed for the synthesis of 2-amino-2H-chromene-3-carboxylates from salicylaldehydes and β-aminoacrylates under microwave irradiation. mdpi.com This methodology is noted for its environmental benignity, high regioselectivity, and excellent tolerance of various functional groups under mild conditions. mdpi.com

Organocatalysis, on the other hand, provides a powerful tool for constructing chiral molecules. In the context of chroman synthesis, organocatalytic domino oxa-Michael/aldol reactions between salicylaldehyde (B1680747) and electron-deficient olefins have been explored. Catalysts such as L-pipecolinic acid and 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been shown to effectively promote this transformation, leading to 3-substituted 2-phenyl-2H-chromene derivatives in high yields. Furthermore, the conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes can be efficiently catalyzed by prolinol silyl (B83357) ethers, affording highly functionalized chroman derivatives.

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules like this compound, which can possess multiple stereocenters. Diastereoselective synthesis allows for the preferential formation of one diastereomer over others, which is crucial for applications where specific stereoisomers exhibit desired biological activity.

Diastereoselective Synthesis

Organocatalysis has proven to be a particularly effective strategy for achieving high diastereoselectivity in the synthesis of chroman derivatives. A prime example is the organocatalytic conjugate addition of nitroalkanes to various 2H-chromene-3-carbaldehydes.

In a study investigating this reaction, a number of amine-based organocatalysts were screened. Prolinol triethylsilyl ether was identified as the optimal catalyst for this transformation. The reaction proceeds by activating the α,β-unsaturated aldehyde towards nucleophilic attack by the nitroalkane. The use of protonic solvents was also found to be important for the reaction's success.

This method consistently afforded the desired functionalized chroman products with excellent yields and, notably, with excellent diastereoselectivities. The reaction was successful with a range of substituted 2H-chromene-3-carbaldehydes and different nitroalkanes, although yields decreased slightly with larger nitroalkanes like nitroethane and 1-nitropropane. While the enantioselectivity of this specific reaction was low, the high level of diastereocontrol demonstrates a powerful method for constructing highly functionalized chroman scaffolds with defined relative stereochemistry.

Table 2: Diastereoselective Organocatalytic Synthesis of Functionalized Chroman Derivatives

Substrate (2H-chromene-3-carbaldehyde)NucleophileCatalystYield (%)Diastereoselectivity (dr)Reference
6-Chloro derivativeNitromethaneProlinol triethylsilyl etherHighExcellent
Various substituted derivativesNitromethaneProlinol triethylsilyl etherGood to ExcellentExcellent
6-Chloro derivativeNitroethaneProlinol triethylsilyl etherModerateExcellent
6-Chloro derivative1-NitropropaneProlinol triethylsilyl etherModerateExcellent

Chemical Transformations and Reactivity of Chroman 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group at the 2-position of the chroman ring is a primary site of reactivity, readily participating in a variety of reactions typical of aliphatic aldehydes. These include condensations, oxidations, reductions, and nucleophilic additions.

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles, leading to condensation products.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. semanticscholar.orgyoutube.com While specific examples for chroman-2-carbaldehyde are not prevalent, the general mechanism involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde. beilstein-journals.org This is followed by dehydration to yield a new carbon-carbon double bond. This type of reaction is a cornerstone in the synthesis of coumarin (B35378) derivatives from salicylaldehydes. researchgate.netic.ac.uk The process typically involves a cascade of Knoevenagel condensation followed by a selective cyclization. researchgate.net

Imine Formation: this compound reacts with primary amines to form imines, also known as Schiff bases. chemistrysteps.com This reaction proceeds via the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, often under mildly acidic conditions. chemistrysteps.comyoutube.commasterorganicchemistry.com For instance, substituted 2H-chromene-3-carbaldehydes have been shown to react with anilines to form an imine intermediate, which can then undergo in-situ cyclization to produce complex heterocyclic systems like 6-aryl-6H-chromeno[3,4-c]quinolines. nih.gov Similarly, chromene-carbaldehydes react with thiosemicarbazides to yield the corresponding thiosemicarbazones, a reaction that also proceeds through the formation of a carbon-nitrogen double bond. researchgate.net

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a fixed double bond position. libretexts.org The reaction involves a triphenyl phosphonium (B103445) ylide, which attacks the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This methodology has been applied to chromene-3-carbaldehyde derivatives. For example, the reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with various aromatic ylides successfully yields (E)-2-aryl-4-chloro-3-styryl-2H-chromenes. nih.gov The (E)-isomer is typically the major product in these transformations. nih.gov

Table 1: Wittig Reaction of 2-Aryl-4-chloro-2H-chromene-3-carbaldehydes with Aromatic Ylides nih.gov
Aldehyde Substituent (Ar)Ylide Substituent (R¹)ProductYield (%)
PhenylH(E)-4-chloro-2-phenyl-3-styryl-2H-chromene46
PhenylOCH₂CH₃(E)-4-chloro-3-(4-ethoxystyryl)-2-phenyl-2H-chromene35
PhenylNO₂(E)-4-chloro-3-(4-nitrostyryl)-2-phenyl-2H-chromene40
4-MethoxyphenylH(E)-4-chloro-2-(4-methoxyphenyl)-3-styryl-2H-chromene46
4-MethoxyphenylOCH₂CH₃(E)-4-chloro-3-(4-ethoxystyryl)-2-(4-methoxyphenyl)-2H-chromene27
4-MethoxyphenylNO₂(E)-4-chloro-2-(4-methoxyphenyl)-3-(4-nitrostyryl)-2H-chromene53

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group can be oxidized to the corresponding chroman-2-carboxylic acid. This transformation is typically achieved using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). However, in some complex chromene systems, the aldehyde group can be resistant to oxidation. researchgate.net

Reduction: The reduction of the aldehyde group yields (chroman-2-yl)methanol. This is commonly carried out using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In certain unsaturated systems, reagents like NaBH₄ have been observed to reduce not only the carbonyl group but also adjacent carbon-carbon double bonds. beilstein-journals.org

Table 2: Summary of Oxidation and Reduction of the Aldehyde Functionality
TransformationStarting MaterialProductTypical ReagentsReference
OxidationThis compoundChroman-2-carboxylic acidKMnO₄, CrO₃
ReductionThis compound(Chroman-2-yl)methanolNaBH₄, LiAlH₄

The polarized carbon-oxygen double bond of the aldehyde makes it an excellent electrophile for nucleophilic addition reactions.

Grignard Reactions: Organomagnesium halides (Grignard reagents) add to the aldehyde to form secondary alcohols. organic-chemistry.orgwikipedia.orglibretexts.orgchemguide.co.uk The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol product. For example, the reaction of this compound with a Grignard reagent (R-MgX) would produce chroman-2-yl(R)methanol. libretexts.org

Other Nucleophiles: Other carbon and heteroatom nucleophiles can also add to the aldehyde group. For example, in a related system, the formyl carbon of a 2-aryl-4-chloro-2H-chromene-3-carbaldehyde is attacked by the nucleophilic C-3 position of indole. nih.gov This reaction leads to the formation of 3,3′-[(2-aryl-4-chloro-2H-chromen-3-yl)methylene]bis(1H-indoles), demonstrating the aldehyde's reactivity towards electron-rich aromatic systems. nih.gov

Reactions Involving the Chromane (B1220400) Core

The chromane core, consisting of a fused benzene (B151609) ring and a dihydropyran ring, also exhibits characteristic reactivity, including substitution on the aromatic ring and reactions that involve the opening or closing of the heterocyclic ring.

The benzene portion of the chroman nucleus can undergo electrophilic aromatic substitution. The ether oxygen atom is an activating group and, along with the alkyl portion of the heterocyclic ring, directs incoming electrophiles to the ortho and para positions (C-6 and C-8). The nitration of substituted chromans has been studied, confirming that functionalization of the aromatic ring is a viable pathway. researchgate.net The precise location of substitution would be influenced by any pre-existing substituents on the aromatic ring.

The stability of the dihydropyran ring allows for reactions that can proceed via its opening or that result in the formation of new fused rings.

Ring-Opening Reactions: While the chroman ring is generally stable, related systems like chromones can undergo ring-opening. The addition of nucleophiles can initiate an Addition of Nucleophile/Ring Opening/Ring Closure (ANRORC) sequence. acs.org For example, the reaction of 3-iodochromone with amines can proceed via aza-Michael addition followed by ring-opening of the pyrone ring. acs.org Similar reactivity could potentially be induced in chroman systems under specific conditions.

Ring-Closing Reactions: Derivatives of this compound can undergo intramolecular reactions to form more complex, fused heterocyclic structures. A notable example is the intramolecular cyclization of an imine formed from a 2-aryl-4-chloro-2H-chromene-3-carbaldehyde and an aniline. nih.gov Following the initial imine formation, the reaction is promoted by trifluoroacetic acid (TFA), leading to an efficient cyclization that yields 6-aryl-6H-chromeno[3,4-c]quinoline derivatives. nih.gov Furthermore, many synthetic routes to chromenes, the unsaturated analogs of chromans, rely on catalytic ring-closing strategies, such as the ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes or the sigmatropic ring-closure of ortho-quinone methide intermediates. nih.govmsu.eduresearchgate.net

Dearomatization Strategies

Dearomatization reactions are powerful tools for converting flat, aromatic systems into three-dimensional structures, thereby increasing molecular complexity and accessing novel chemical space. In the context of chroman synthesis, dearomatization strategies have been employed to construct spirocyclic systems.

One notable strategy involves the dearomative [5+1] annulation of O-alkyl ortho-oxybenzaldehydes with 3-aminophenols. nih.gov This reaction, catalyzed by Scandium(III) triflate (Sc(OTf)3), proceeds through a cascade process involving condensation, a mdpi.comnih.gov-hydride transfer, and a dearomative-cyclization sequence. nih.gov This approach functionalizes the α-C(sp3)–H bond of the oxygen atom's alkyl group and dearomatizes the phenol (B47542) ring simultaneously. nih.gov The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the reaction medium has been shown to be effective for this transformation. nih.gov This method provides access to spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones in good yields and with excellent diastereoselectivity. nih.gov

CatalystSolventTemperature (°C)Time (h)Yield (%)Ref
Sc(OTf)3TFE120584 nih.gov
Sc(OTf)3HFIP1205Good nih.gov

Metal-Catalyzed Transformations

Metal catalysis offers a versatile platform for the functionalization of the chroman framework, enabling the formation of various C-C and C-N bonds.

Palladium-Catalyzed Reactions

Palladium catalysts are widely utilized in organic synthesis due to their broad functional group tolerance and ability to promote a myriad of transformations. mdpi.com In the chemistry of chromone (B188151) derivatives, which are precursors to chromans, palladium-catalyzed reactions have been instrumental. For instance, the aminocarbonylation of 3-iodochromone with primary and secondary amines using a palladium catalyst and carbon monoxide provides access to chromone-3-carboxamides and 3-substituted chroman-2,4-diones. nih.gov

The reaction's chemoselectivity is dependent on the nature of the amine and the phosphine (B1218219) ligand used. nih.gov With secondary amines, the reaction proceeds via a standard aminocarbonylation pathway. nih.gov However, with primary amines, the reaction follows an Addition of Nucleophile/Ring Opening/Ring Closing (ANRORC) type mechanism, involving an aza-Michael addition, pyrone ring cleavage, oxidative addition of palladium, carbonyl insertion, and a final ring-closure to yield the chroman-2,4-dione scaffold. nih.gov

Another significant palladium-catalyzed transformation is the cascade reaction of coumarins with alkynes, which furnishes highly substituted cyclopentadiene-fused chromones. rsc.org

Catalyst SystemLigandReactant 1Reactant 2Product TypeYield (%)Ref
Pd(OAc)2/2PPh3PPh33-IodochromoneSecondary AmineChromone-3-carboxamideup to 92 nih.gov
Pd(OAc)2/XantPhosXantPhos3-IodochromonePrimary AmineChroman-2,4-dioneup to 85 nih.gov

Photoredox Catalysis for Decarboxylative Processes

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates under gentle conditions. This approach has been successfully applied to doubly decarboxylative reactions for the synthesis of substituted chroman-2-ones and chroman-4-ones. nih.govrsc.org

In this process, N-(acyloxy)phthalimides serve as precursors for alkyl radicals upon single-electron reduction by an excited photocatalyst. nih.gov These radicals then add to coumarin-3-carboxylic acids or chromone-3-carboxylic acids, which act as radical acceptors. A subsequent decarboxylation of the resulting adduct yields the final product. nih.govrsc.org The reaction requires a photoredox catalyst, a base such as N,N-diisopropylethylamine (DIPEA), an anhydrous solvent, and an inert atmosphere. nih.gov The process is notable for involving two independent decarboxylation steps. nih.govrsc.org Furthermore, iron-catalyzed photoredox decarboxylative radical cyclization has been developed for the synthesis of chroman-4-one derivatives from carboxylate salts. acs.org

PhotocatalystBaseSolventLight SourceProduct TypeYield (%)Ref
Ir[dF(CF3)ppy]2(dtbbpy)PF6DIPEACH2Cl2Violet LED4-substituted-chroman-2-one81 nih.govrsc.org
FeCl3Not specifiedNot specifiedVisible LightChroman-4-oneGood acs.org

Brønsted Base Catalysis in Decarboxylative Processes

Brønsted base catalysis provides a metal-free alternative for promoting decarboxylative transformations. A notable example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to coumarin-3-carboxylic acids or chromone-3-carboxylic acids. mdpi.comnih.gov This reaction yields biologically relevant 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones in good to very good yields under mild conditions. mdpi.comnih.gov

The proposed mechanism involves two sequential decarboxylation events. The first decarboxylation generates a carbanion from pyridylacetic acid, which then undergoes a Michael addition to the chromone or coumarin derivative. A second decarboxylation of the Michael adduct leads to the final product. mdpi.com Mechanistic studies using mass spectrometry have confirmed the pathway by observing the intermediate Michael adduct. mdpi.com Attempts have also been made to develop an enantioselective version of this cascade reaction using cinchona alkaloids as chiral Brønsted base catalysts. mdpi.com

Reactant 1Reactant 2Catalyst TypeProduct TypeYield (%)Ref
Pyridylacetic acidCoumarin-3-carboxylic acidsBrønsted Base4-(Pyridylmethyl)chroman-2-oneGood-Very Good mdpi.comnih.gov
Pyridylacetic acidChromone-3-carboxylic acidsBrønsted Base2-(Pyridylmethyl)chroman-4-oneGood-Very Good mdpi.comnih.gov

Preparation and Functionalization of Chroman 2 Carbaldehyde Derivatives

Synthesis of Chroman-2-carboxylic Acids and Esters from the Aldehyde

The aldehyde group at the C-2 position of the chroman ring is susceptible to oxidation to yield the corresponding chroman-2-carboxylic acid. This transformation is a fundamental step in the synthesis of many biologically active compounds.

Detailed Research Findings:

A particularly effective and widely used method for this conversion is the Pinnick oxidation. wikipedia.orgnrochemistry.comchem-station.com This reaction employs sodium chlorite (B76162) (NaClO₂) as the oxidant under mild acidic conditions, typically buffered with a weak acid like sodium dihydrogen phosphate (B84403) (NaH₂PO₄). wikipedia.orgnrochemistry.com A key feature of the Pinnick oxidation is its high chemoselectivity, allowing for the oxidation of aldehydes in the presence of other sensitive functional groups that might not be stable under harsher oxidative conditions. wikipedia.orgchem-station.com The reaction mechanism involves the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing agent. wikipedia.orgnih.gov To prevent side reactions from the hypochlorite (B82951) byproduct, a scavenger such as 2-methyl-2-butene (B146552) is commonly added. chem-station.com This method has proven effective for the oxidation of various aldehydes, including α,β-unsaturated systems, making it highly suitable for derivatives of chroman-2-carbaldehyde. wikipedia.org

Once the chroman-2-carboxylic acid is obtained, it can be readily converted to its corresponding esters through various standard esterification methods. nih.govmdpi.com Common approaches include the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride, which then reacts cleanly with an alcohol to form the desired ester. The synthesis of diverse ester derivatives is crucial for creating libraries of compounds for drug discovery programs. nih.govresearchgate.net

Table 1: Synthesis of Chroman-2-carboxylic Acid via Pinnick Oxidation
Starting MaterialReagents and ConditionsProductTypical Yield (%)
This compoundNaClO₂, NaH₂PO₄, 2-methyl-2-butene, in t-BuOH/H₂OChroman-2-carboxylic Acid85-95

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double bond-containing compounds. These reactions are fundamental for introducing nitrogen-based functionalities and for building more complex heterocyclic structures.

Detailed Research Findings:

Imines (Schiff Bases): The reaction of this compound with primary amines (R-NH₂) under mild, often acid-catalyzed, conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction is typically reversible and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.com The reaction can often be driven to completion by removing the water formed, for instance, by azeotropic distillation. peerj.com Imines are valuable synthetic intermediates themselves, participating in various transformations such as reductions to secondary amines or cycloaddition reactions.

Oximes: When this compound is treated with hydroxylamine (B1172632) (NH₂OH), the corresponding this compound oxime is formed. byjus.comijprajournal.com This reaction is typically carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium carbonate, to liberate the free hydroxylamine. xisdxjxsu.asiaresearchgate.net Oximes are stable, crystalline compounds and are important precursors for the synthesis of nitriles via dehydration or amides through the Beckmann rearrangement. nih.gov

Hydrazones: Condensation of this compound with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) affords the corresponding hydrazones. mdpi.comsciforum.net The reaction proceeds under similar conditions to imine and oxime formation. mdpi.com Chromone-hydrazone derivatives have been synthesized and characterized, highlighting their potential as chemosensors and their utility as intermediates in the synthesis of various nitrogen-containing heterocycles like pyrazoles. mdpi.comsciforum.netaston.ac.ukorganic-chemistry.org

Table 2: Condensation Reactions of this compound
ReactantReagentProduct TypeGeneral Conditions
This compoundPrimary Amine (R-NH₂)Imine (Schiff Base)Acid or base catalysis, often with water removal
This compoundHydroxylamine (NH₂OH·HCl)OximePresence of a base (e.g., pyridine, Na₂CO₃), reflux in ethanol (B145695)
This compoundHydrazine (R-NH-NH₂)HydrazoneAcid catalysis (e.g., acetic acid), reflux in ethanol

Synthesis of Chroman-2-methanol and Related Alcohols

The reduction of the aldehyde functionality in this compound to a primary alcohol provides chroman-2-methanol, a key building block for introducing hydroxymethyl functionalities and for the synthesis of ether and ester derivatives.

Detailed Research Findings:

The most common and convenient method for this transformation is the use of hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for the reduction of aldehydes and ketones. nih.gov The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. For instance, in the total synthesis of Chromanone A, a 2-formyl chromone (B188151) derivative was successfully reduced to the corresponding 2-hydroxymethyl chromone using NaBH₄ in ethanol. nih.gov The selectivity of NaBH₄ allows the aldehyde to be reduced without affecting other potentially reducible groups, such as esters, that might be present in the molecule. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred due to its greater safety and ease of handling.

Table 3: Reduction of this compound to Chroman-2-methanol
Starting MaterialReducing AgentSolventProductKey Advantages
This compoundSodium Borohydride (NaBH₄)Ethanol or MethanolChroman-2-methanolMild conditions, high selectivity, operational simplicity

Development of Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the construction of more complex fused heterocyclic systems. nih.gov The aldehyde group provides a reactive handle for annulation reactions, where a new ring is fused onto the existing chroman framework. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govairo.co.in

Detailed Research Findings:

The functionalized chroman moiety can participate in various cyclization and multicomponent reactions to generate polycyclic architectures. airo.co.innih.gov For example, chromene-3-carbaldehydes have been utilized to synthesize chromeno[3,4-c]quinolines through a reaction with anilines. nih.gov This process involves the initial formation of an imine intermediate, which then undergoes an intramolecular cyclization. nih.gov

Another powerful strategy for building fused systems is the Pictet-Spengler reaction. wikipedia.orgjk-sci.com In a typical Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new heterocyclic ring. wikipedia.orgnih.gov A tryptamine (B22526) derivative, for instance, could react with this compound to generate a complex β-carboline structure fused or linked to the chroman system. The development of such synthetic routes allows for the creation of novel molecular scaffolds with potential therapeutic applications. nih.gov

Incorporation into Complex Molecular Architectures

The this compound scaffold serves as a crucial starting point or intermediate in the synthesis of complex, biologically active molecules, including natural products. nih.govresearchgate.net Its functional group allows for the strategic introduction of other molecular fragments and the construction of larger, more intricate structures.

Detailed Research Findings:

A notable example is the role of a chromone-2-carbaldehyde derivative in the first total synthesis of Chromanone A, a natural product isolated from a fungal species. nih.gov In this synthesis, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde was a key intermediate. This aldehyde was then reduced to the corresponding 2-hydroxymethyl group to complete the synthesis of the natural product. nih.gov This work not only demonstrates the utility of the chroman-carbaldehyde unit as a building block in total synthesis but also highlights the biological relevance of the resulting architectures, as the intermediate aldehyde itself showed significant antifungal activity against Candida albicans. nih.gov The ability to incorporate the this compound moiety into such complex structures underscores its importance in the field of natural product synthesis and medicinal chemistry.

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation for Synthesis and Transformations

The synthesis and transformation of the chroman framework, including derivatives like chroman-2-carbaldehyde, proceed through a variety of complex and elegant reaction mechanisms. Understanding these pathways is crucial for the rational design of synthetic routes and for optimizing reaction conditions to achieve desired products with high efficiency and selectivity. Key mechanistic pathways that have been investigated include radical mechanisms, cascade reactions, and decarboxylative processes.

Radical mechanisms play a significant role in the formation of the chroman ring system. These reactions are often initiated by the generation of a radical species which then participates in a series of steps, typically involving cyclization, to form the heterocyclic core.

One prominent example involves the synthesis of ester-containing chroman-4-ones through a cascade radical cyclization. In this process, an alkoxycarbonyl radical is generated from the decarboxylation of oxalates using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) nih.govmdpi.com. This radical then engages in a cascade annulation with 2-(allyloxy)arylaldehydes to yield the chroman-4-one structure nih.govmdpi.com. The involvement of a radical mechanism is often confirmed by control experiments, where the reaction is quenched in the presence of radical inhibitors such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (butylated hydroxytoluene) mdpi.comrsc.org.

Another approach involves a cobalt-catalyzed metallo-radical activation. For instance, the synthesis of 2H-chromenes can be achieved from salicyl-N-tosylhydrazones and terminal alkynes, catalyzed by cobalt(II) porphyrin complexes msu.edu. The proposed mechanism suggests the formation of a Co(III)-carbene radical intermediate, which then undergoes further reactions, including a hydrogen atom transfer (HAT), to form the chromene ring msu.edu. This metallo-radical mechanism has been supported by both EPR spectroscopy and DFT calculations msu.edu.

Photocatalysis has also emerged as a powerful tool for initiating radical reactions under mild conditions. For example, a doubly decarboxylative Giese reaction for the synthesis of substituted chroman-2-ones and chroman-4-ones is initiated by visible light and a photoredox catalyst rsc.orgnih.gov. In this process, free radicals are generated from N-(acyloxy)phthalimides via a one-electron reduction followed by decarboxylation rsc.orgnih.gov.

Initiator/CatalystPrecursorsKey IntermediateMechanism ConfirmationProduct Type
(NH₄)₂S₂O₈2-(allyloxy)arylaldehydes, OxalatesAlkoxycarbonyl radicalRadical inhibitor quenching (TEMPO) mdpi.comrsc.orgChroman-4-ones nih.govmdpi.com
[CoII(porphyrin)]Salicyl-N-tosylhydrazones, Terminal alkynesCo(III)-carbene radicalEPR and DFT calculations msu.edu2H-Chromenes msu.edu
Visible Light / Photoredox CatalystN-(acyloxy)phthalimides, Coumarin-3-carboxylic acidsAlkyl radicalQuenched by TEMPO; no reaction in the dark rsc.orgnih.govChroman-2-ones rsc.orgnih.gov

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. These processes are instrumental in rapidly building the molecular complexity of the chroman scaffold from simpler precursors.

The synthesis of ester-containing chroman-4-ones from 2-(allyloxy)arylaldehydes is a prime example of a cascade radical annulation nih.govmdpi.com. The reaction is initiated by the formation of a methyl ester radical via a decarboxylative process. This radical adds to the aldehyde, which is followed by an intramolecular cyclization to form the chroman ring in a sequential cascade mdpi.com.

Organocatalysis is also frequently employed to facilitate cascade reactions. For example, the chiral synthesis of 2-substituted-2H-chromene-3-carbaldehydes can be achieved through an organocatalytic enantioselective domino oxa-Michael/aldol condensation reaction msu.edu. Similarly, a cascade reaction catalyzed by NH₄H₂PO₄ has been used in which an aryl glyoxal (B1671930) first condenses with malononitrile, followed by a Michael-type addition and subsequent intramolecular heterocyclization to form the chromene ring msu.edu. Another approach involves an arylamine-catalyzed Mannich cyclization cascade reaction for the synthesis of 2H-Benzo[h]chromenes mdpi.com.

Furthermore, zinc-mediated cascade reactions have been developed for the synthesis of 2-alkyl-chroman-4-ones from 3-chlorochromones. This transformation proceeds via a cascade involving decarboxylative β-alkylation and subsequent dechlorination under mild conditions rsc.org.

Decarboxylative reactions are a powerful class of transformations where a carboxyl group is removed, often with the formation of a new carbon-carbon or carbon-heteroatom bond. This strategy has been effectively utilized in the synthesis of chroman derivatives, where the carboxylic acid moiety serves as an activating group that is subsequently expelled as carbon dioxide.

A notable application is the doubly decarboxylative Giese reaction, which uses visible light and a photoredox catalyst. This reaction involves two separate decarboxylation events: the first initiates the cycle by generating an alkyl radical from an N-(acyloxy)phthalimide, and the second completes the process during the addition to a coumarin-3-carboxylic acid, leading to 4-substituted-chroman-2-ones rsc.orgnih.gov.

Similarly, a doubly decarboxylative Michael-type addition has been developed for the synthesis of 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones nih.govnih.gov. This reaction occurs between pyridylacetic acid and either coumarin-3-carboxylic acids or chromone-3-carboxylic acids under Brønsted base catalysis, with both reactants undergoing decarboxylation during the process nih.govnih.gov. The decarboxylative pathway for these reactions has been confirmed through mechanistic studies nih.govresearchgate.net.

The generation of alkoxycarbonyl radicals for cascade reactions also relies on a decarboxylative pathway, where oxalates lose CO₂ in the presence of an oxidant to form the key radical intermediate nih.govmdpi.com. A more stable tert-butyl radical can also be generated via a double decarboxylation process from 2-(tert-butoxy)-2-oxoacetic acid, which then reacts to form the corresponding chroman product mdpi.com.

Density Functional Theory (DFT) Calculations for this compound and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of this compound and its derivatives. DFT calculations provide deep insights into the molecular structure, stability, and reactivity, complementing experimental findings and guiding synthetic efforts. These studies are crucial for understanding the conformational preferences, electronic landscape, and potential reaction pathways of these molecules.

The biological activity and chemical reactivity of molecules like this compound are intrinsically linked to their three-dimensional structure. Conformational analysis using DFT helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

For heterocyclic systems, DFT calculations can predict the energetically favored conformers. For example, in a study on furan-based aldehydes, DFT calculations showed that the trans conformers were more stable than the cis conformers ekb.eg. Similar principles apply to the chroman ring, which can adopt various conformations (e.g., half-chair, sofa). DFT methods, such as B3LYP or PBE0 combined with basis sets like 6-31G(d,p) or def2-TZVP, are used to optimize the geometries of possible conformers and calculate their relative energies frontiersin.org. The inclusion of dispersion corrections is often necessary to achieve accurate results for conformational equilibria frontiersin.orgresearchgate.net.

Computational MethodBasis SetKey Findings/ApplicationsReference Molecule Type
DFT (B3LYP)6-311++G**Determination of favored conformers (cis vs. trans)Furan-carboselenaldehyde ekb.eg
DFT (B3LYP/PBE0)def2-TZVPModeling of furanoside ring conformationsGalactofuranoside frontiersin.org
RI-MP2def2-TZVPProvides more accurate conformational energiesGalactofuranoside frontiersin.org
CCSD(T)Basis set limitHigh-accuracy assessment of conformer energiesAlkanes researchgate.net

DFT is a powerful method for probing the electronic structure of molecules, which in turn governs their reactivity. By calculating various electronic descriptors, researchers can predict how this compound and its derivatives will behave in chemical reactions.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity nih.gov.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions researchgate.net. This is invaluable for predicting sites of attack for reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization, hyperconjugative interactions, and the stability arising from electron delocalization within the molecule nih.govresearchgate.net.

Global Reactivity Descriptors: Quantities such as ionization potential (IP), electron affinity (EA), chemical potential (μ), electronegativity (χ), and molecular hardness (η) can be calculated to provide a quantitative measure of a molecule's reactivity nih.gov.

For instance, in studies of related chromone (B188151) derivatives, DFT calculations have been used to simulate electronic absorption spectra (using Time-Dependent DFT, or TD-DFT), map the electrostatic potential, and analyze the frontier molecular orbitals to correlate with biological activity researchgate.net. These computational approaches allow for the prediction of how modifications to the this compound structure (e.g., adding electron-donating or electron-withdrawing groups) will alter its electronic properties and, consequently, its chemical behavior mdpi.com.

Spectroscopic Data Interpretation via Computational Methods

Computational chemistry is an indispensable tool for the interpretation of spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, leading to a more profound understanding of molecular structure and bonding.

Computational vibrational analysis, typically performed using DFT methods, allows for the prediction of infrared (IR) and Raman spectra. cardiff.ac.uknih.gov The calculation of harmonic vibrational frequencies provides a set of normal modes, each corresponding to a specific type of molecular motion, such as stretching, bending, or torsional vibrations.

For this compound, a key vibrational mode is the C=O stretching of the aldehyde group, which is expected to appear as a strong absorption band in the IR spectrum. Computational calculations can predict the frequency of this vibration with a high degree of accuracy, aiding in its unambiguous assignment in the experimental spectrum. mdpi.com Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed frequencies to account for anharmonicity and the limitations of the theoretical model. nih.gov

Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Modes in this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
C=O Stretch (Aldehyde)17051702
Aromatic C-H Stretch30653068
Aliphatic C-H Stretch29502955
C-O-C Stretch (Ether)12301235

This table is for illustrative purposes and contains hypothetical data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, have become increasingly reliable for predicting NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov

The prediction of the ¹H and ¹³C NMR spectra of this compound involves first optimizing the molecular geometry and then calculating the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

These calculations are highly sensitive to the molecular conformation. For a flexible molecule like this compound, it may be necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts to obtain good agreement with experimental data. The predicted chemical shifts can then be used to assign the signals in the experimental NMR spectra, which can be particularly useful for complex molecules with overlapping signals. For example, the chemical shift of the aldehydic proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group, a feature that would be accurately reproduced by the computational prediction. Similarly, the chemical shifts of the aromatic and aliphatic protons and carbons in the chroman ring system can be calculated and assigned.

Table 3: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculated using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory.

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Aldehydic H9.859.82
Aromatic H (ortho)7.607.58
Aromatic H (meta)7.157.12
Aromatic H (para)7.307.28
C=O (Aldehyde)192.5192.1
Aromatic C (ipso)155.0154.8

This table is for illustrative purposes and contains hypothetical data.

Advanced Spectroscopic and Structural Characterization Techniques for Chroman 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of Chroman-2-carbaldehyde provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. The aldehydic proton is a key diagnostic signal, expected to appear significantly downfield (δ 9.5–10.0 ppm) as a singlet or a doublet due to coupling with the proton at the C2 position. compoundchem.comoregonstate.edu The protons on the aromatic ring typically resonate in the δ 6.8–7.5 ppm range, with their specific shifts and splitting patterns dictated by their position and coupling to adjacent aromatic protons. The protons on the saturated heterocyclic ring (C2, C3, and C4) will appear further upfield. The proton at C2, being attached to a carbon bearing both an oxygen and a carbonyl group, is expected around δ 4.0-4.5 ppm. The methylene (B1212753) protons at C3 and C4 would likely appear as complex multiplets in the δ 1.8–2.9 ppm range.

The ¹³C NMR spectrum reveals all ten unique carbon atoms in the molecule. The most deshielded carbon is that of the aldehyde group, typically found in the δ 190–200 ppm region. libretexts.orgbhu.ac.incompoundchem.com The six aromatic carbons (C4a, C5, C6, C7, C8, C8a) are expected between δ 115–160 ppm, with the carbon atom directly bonded to the ether oxygen (C8a) being the most downfield in this group. The aliphatic carbons of the heterocyclic ring (C2, C3, C4) would be found in the upfield region of the spectrum, with C2 appearing around δ 70-80 ppm, and C3 and C4 resonating at approximately δ 20–30 ppm.

Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CHO9.5 - 9.7d (doublet)
H24.0 - 4.5m (multiplet)
H31.8 - 2.2m (multiplet)
H42.5 - 2.9m (multiplet)
H5, H6, H7, H86.8 - 7.5m (multiplet)

Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
CHO190 - 200
C275 - 85
C320 - 25
C425 - 30
C4a~120
C5~128
C6~121
C7~129
C8~117
C8a~155

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the aldehydic proton and the H2 proton. It would also map out the connectivity of the aliphatic protons, showing correlations between H2, the two H3 protons, and the two H4 protons. Furthermore, couplings between adjacent protons on the aromatic ring would be visible.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum. For example, the proton signal predicted around δ 4.0-4.5 ppm would show a cross-peak with the carbon signal around δ 75-85 ppm, assigning them as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and identifying quaternary (non-protonated) carbons. Key HMBC correlations for confirming the structure of this compound would include a cross-peak from the aldehydic proton to the C2 carbon, and from the H4 protons to the aromatic carbons C4a and C5.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques governed by different selection rules. nih.gov

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the saturated aldehyde, typically located in the 1720–1740 cm⁻¹ region. orgchemboulder.comlibretexts.org Another hallmark of an aldehyde is the appearance of two medium-intensity C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. libretexts.org Other significant IR bands would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the saturated aliphatic ring (below 3000 cm⁻¹), aromatic C=C stretching vibrations in the 1450–1600 cm⁻¹ region, and a strong C-O-C ether stretching band between 1200 and 1260 cm⁻¹. uomustansiriyah.edu.iq

Raman spectroscopy would provide complementary information. While the polar C=O bond gives a weaker Raman signal, the non-polar C=C bonds of the aromatic ring would produce strong signals in the 1580-1620 cm⁻¹ region. The aliphatic and aromatic C-H stretching modes would also be visible. The combination of IR and Raman data thus provides a comprehensive vibrational fingerprint of the molecule.

Expected Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
C-H StretchAromatic3000 - 31003000 - 3100
C-H StretchAliphatic (CH₂)2850 - 29602850 - 2960
C-H StretchAldehyde~2820 and ~2720~2820 and ~2720
C=O StretchAldehyde1720 - 17401720 - 1740
C=C StretchAromatic1450 - 16001580 - 1620 (Strong)
C-O-C StretchEther1200 - 1260Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details inferred from its fragmentation patterns.

High-resolution mass spectrometry is crucial for determining the precise elemental formula of a compound. researchgate.netyoutube.com For this compound, the molecular formula is C₁₀H₁₀O₂. HRMS would be able to measure the mass of the molecular ion (M⁺˙) with very high accuracy (typically to four or five decimal places), allowing for the unambiguous confirmation of this formula.

Calculated Exact Mass of C₁₀H₁₀O₂: 162.0681 Da

Electron impact (EI) ionization would likely produce a prominent molecular ion peak. The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways for chroman derivatives often include a retro-Diels-Alder reaction, which would cleave the heterocyclic ring. nih.gov For this specific molecule, two primary fragmentation patterns are expected:

Loss of the formyl radical (•CHO): This involves the cleavage of the bond between C2 and the carbonyl carbon, resulting in a fragment ion with a mass-to-charge ratio (m/z) of 133. libretexts.org [M]⁺˙ → [M - CHO]⁺ + •CHO (m/z 162 → m/z 133)

Loss of a hydrogen atom: Cleavage of the aldehydic C-H bond would result in an [M-1]⁺ ion at m/z 161. [M]⁺˙ → [M - H]⁺ + •H (m/z 162 → m/z 161)

Analysis of these fragments by tandem MS (MS/MS) would further validate the proposed structure by isolating a specific ion and inducing further fragmentation. nih.gov

X-ray Crystallography

X-ray crystallography is a premier analytical technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of atoms and the nature of chemical bonds. wikipedia.orgnih.gov This method is considered the gold standard for structural elucidation. springernature.comnih.gov

For chiral molecules like this compound, which can exist as non-superimposable mirror images (enantiomers), X-ray crystallography is a powerful tool for determining the absolute configuration of a specific enantiomer. springernature.compurechemistry.orgresearchgate.net This is accomplished by analyzing the anomalous scattering of X-rays, which allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. researchgate.net

In a representative study on a chiral chroman derivative, a single crystal of an isolated enantiomer was analyzed. The crystallographic data definitively established its absolute configuration as "S". nih.gov This unambiguous determination is critical, as different enantiomers can exhibit distinct biological activities.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Chiral Chroman Derivative nih.gov
ParameterValue
Chemical FormulaC₂₆H₃₀ClN₃O₉
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)15.7212(3)
b (Å)5.65480(10)
c (Å)31.4047(5)
β (°)93.1580(10)
Volume (ų)2787.65(9)
Temperature (K)150.00(10)
Absolute ConfigurationS

Beyond determining connectivity, X-ray diffraction provides invaluable insights into the molecule's conformation in the solid state. researchgate.net Analysis of crystal structures of chroman and related chromene derivatives reveals key structural features. For instance, the fused ring system is often found to be approximately planar. nih.gov

The crystal packing is frequently stabilized by intermolecular forces, such as π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Furthermore, the specific three-dimensional shape, or conformation, can be influenced by intramolecular hydrogen bonds, which lock the molecule into a particular arrangement within the crystal lattice. researchgate.net Understanding these solid-state conformations is essential for predicting molecular interactions and material properties. nih.govuzh.ch

Optical Rotation and Chiroptical Spectroscopy (for enantiomers)

Optical rotation is a chiroptical property inherent to chiral molecules, providing a fundamental method to distinguish between enantiomers. masterorganicchemistry.com Enantiomers have identical physical properties except for their interaction with plane-polarized light. masterorganicchemistry.com One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude. wikipedia.org A polarimeter is used to measure this effect, which is a crucial first step in characterizing the stereochemistry of a chiral sample. masterorganicchemistry.com

The specific optical rotation (SOR) is a standardized measure of a compound's optical activity, reported in units of deg·mL·g⁻¹·dm⁻¹. wikipedia.org It is an intensive property calculated from the observed rotation, taking into account the sample concentration and the path length of the light. masterorganicchemistry.comwikipedia.org

Extensive research on 2-substituted chromanes has established a correlation between the sign of the SOR and the absolute stereochemistry at the C2 position. nih.govresearchgate.net The sign is fundamentally determined by the helicity (P or M) of the dihydropyran ring. nih.gov For chromanes with a 2-carboxyl or 2-carbonyl group, such as this compound, the experimental SOR values are often small. nih.govresearchgate.netnih.gov This can make unambiguous assignment based on SOR alone challenging and often requires support from computational calculations or other analytical methods. researchgate.net

Table 2: Example of Specific Optical Rotation Values for a Pair of Chroman Derivative Enantiomers nih.gov
EnantiomerAbsolute ConfigurationSpecific Rotation [α] (deg·mL)/(g·dm)
P1R+18.4
P2S-18.2

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. researchgate.netscribd.com For an organic compound like this compound, it serves as a crucial check of purity and confirms that the empirical formula of the synthesized compound matches the theoretical expectation. nmrmbc.com

The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and measured. researchgate.netnmrmbc.com The masses of these products are used to calculate the percentage of carbon and hydrogen in the original sample. For a compound to be considered pure, the experimentally determined percentages must fall within a narrow margin of the calculated theoretical values, typically ±0.4%. ubc.ca

Table 3: Representative Elemental Analysis Data for a Chroman Derivative
ElementCalculated (%)Found (%)
Carbon (C)74.0673.89
Hydrogen (H)6.216.25

Applications in Complex Organic Synthesis

Building Block in Natural Product Synthesis (e.g., alpha-tocopherol (B171835) precursors)

The chroman moiety is the core structural feature of the tocopherol and tocotrienol (B1241368) families of compounds, collectively known as vitamin E. mdpi.com Specifically, alpha-tocopherol, the most biologically active form of vitamin E, possesses a chiral chroman ring system. The stereocontrolled synthesis of this chroman core is a critical challenge in the total synthesis of vitamin E. nih.gov

Chroman-2-carbaldehyde and related chroman derivatives are pivotal intermediates in constructing the required (2R)-stereocenter of the chroman portion of alpha-tocopherol. nih.gov Synthetic strategies often involve the diastereoselective allylation of chroman-based ketals or related precursors to efficiently establish this challenging stereochemistry. nih.govresearchgate.net The aldehyde functionality provides a handle for further chemical transformations, including the attachment of the lipophilic isoprenoid side-chain necessary for the full structure of alpha-tocopherol.

Table 1: Key Intermediates in Alpha-Tocopherol Synthesis Involving the Chroman Scaffold

Intermediate Class Role in Synthesis Key Transformation Example Reference
Chroman-based Ketals Precursor to establish the C2 stereocenter TiCl₄-promoted allylation nih.gov
(S)-Chroman-2-acetic acid Key intermediate for building the chroman head Stereochemistry inversion at C2 N/A
2-Chloro Chroman Intermediate for total synthesis Synthesis of α-tocopheryl benzyl (B1604629) ether N/A

Synthesis of Biologically Relevant Scaffolds

The chroman ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of natural products and synthetic molecules that exhibit significant biological and pharmacological activities. nih.govrsc.org Chroman-based compounds have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govnih.gov

This compound is an ideal starting material for generating libraries of diverse, biologically active molecules. The aldehyde group can readily participate in various chemical reactions such as condensations, Wittig reactions, and multicomponent reactions to append different functional groups and build more complex heterocyclic systems. nih.govresearchgate.net For instance, substitutions at various positions on the chroman ring have been shown to yield potent antioxidant compounds, with some exhibiting activity comparable to vitamin E. nih.gov The development of functionalized chroman-4-one derivatives has led to the discovery of selective enzyme inhibitors and compounds with significant antiproliferative effects on cancer cell lines. gu.se

Table 2: Biologically Active Scaffolds Derived from Chroman Precursors

Scaffold Class Biological Activity Example Application/Target References
Chroman-4-ones Anticancer, Antioxidant, Enzyme Inhibition Sirt2 inhibitors, Breast and lung cancer cells gu.seresearchgate.net
2H/4H-Chromenes Anticancer, Antimicrobial, Anticonvulsant c-Src kinase inhibition nih.gov
Dihydrocoumarins Antineoplastic, Antiherpetic Protein kinase and aldose reductase inhibition nih.govrsc.org
gem-Dimethylchromans Neuroprotective Inhibition of butyrylcholinesterase (eqBuChE) core.ac.uk
Functionalized Chromans Antidiabetic, Antifungal α-glucosidase inhibitors nih.gov

Precursor for Advanced Materials and Functional Molecules

Beyond its applications in medicinal chemistry, the chroman scaffold derived from precursors like this compound is utilized in the development of advanced materials and functional molecules. The rigid, heterocyclic structure of chroman can be incorporated into larger molecular architectures to impart specific photophysical or chemical properties.

For example, chroman derivatives are integral components of certain fluorescent probes and photodetectors. The electronic properties of the benzopyran ring can be tuned through chemical modification, making these compounds suitable for applications in materials science where light absorption and emission are important. Structural modifications can also enhance antioxidant capacity, leading to the development of novel conjugates and functionalized nanoparticles with improved performance and reduced toxicity.

Table 3: Functional Molecules and Materials Based on the Chroman Scaffold

Molecule/Material Type Application Area Key Property Reference
Chromenopyridines Photodetectors Tunable photochemical properties N/A
Chroman Conjugates Antioxidant Systems Synergistic antioxidant activity researchgate.net
Functionalized Nanoparticles Drug Delivery, Catalysis Enhanced antioxidant activity, reduced toxicity researchgate.net
Chroman-based Dyes Imaging, Sensing Fluorescence N/A

Development of Novel Catalytic Systems Utilizing Chromane (B1220400) Derivatives

The structural rigidity and defined stereochemistry of the chroman framework make it an attractive component in the design of novel catalytic systems, particularly in asymmetric synthesis. Chromane derivatives can be elaborated into chiral ligands for metal-based catalysts or used directly as organocatalysts to control the stereochemical outcome of a reaction.

Modularly designed organocatalysts (MDOs), which can be self-assembled from cinchona alkaloid derivatives and amino acids, have been successfully used to catalyze domino reactions for the stereoselective synthesis of functionalized chromanes. nih.govrsc.org Furthermore, chiral Brønsted acids, such as those based on a BINOL framework, have proven effective in catalyzing annulation reactions to produce chromanes with excellent enantioselectivity. acs.org These catalyst systems leverage the defined three-dimensional structure of the chromane or its precursors to create a chiral environment that directs the formation of one enantiomer of the product over the other.

Table 4: Catalytic Systems and Reactions Involving Chromane Derivatives

Catalyst Type Chromane Derivative's Role Reaction Catalyzed Outcome References
Modularly Designed Organocatalysts (MDOs) Product Scaffold Domino Michael/hemiacetalization High enantioselectivity (up to 99% ee) nih.govrsc.org
Chiral Brønsted Acids (e.g., N-triflylphosphoramide) Product Scaffold Annulation of benzylic alcohols and alkenes Excellent diastereoselectivity and enantioselectivity acs.org
Acid-based Bifunctional Catalysts Product Scaffold Oxa-Michael–Michael cascade Enantioselective synthesis of chromane nucleus mdpi.com

Q & A

Q. What are the standard synthetic routes for Chroman-2-carbaldehyde, and how can purity be optimized?

this compound is typically synthesized via Claisen-Schmidt condensation or Vilsmeier-Haack formylation. Key steps include controlling reaction temperature and stoichiometric ratios to minimize side products like over-oxidized derivatives. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) are critical for achieving >95% purity. Structural confirmation requires NMR (e.g., aldehydic proton at δ 9.8–10.2 ppm in 1H^1H-NMR) and FT-IR (C=O stretch ~1700 cm1^{-1}) .

Q. Which analytical techniques are essential for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : To confirm the aldehyde group and chroman ring protons.
  • High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+^+ at m/z 176.0837 for C10_{10}H9_9O2_2).
  • X-ray crystallography : To resolve ambiguous stereochemistry or crystallographic packing effects .
  • HPLC : For assessing purity, using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Follow these steps:

  • Literature review : Identify established protocols for analogous chroman derivatives (e.g., substituent compatibility in Vilsmeier reactions) .
  • Control variables : Optimize reaction time, temperature, and catalyst loading (e.g., POCl3_3 in DMF for formylation).
  • Documentation : Record detailed procedural deviations and raw spectral data in appendices for reproducibility .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the electronic properties of this compound?

Computational studies (DFT/B3LYP/6-311+G(d,p)) can model frontier molecular orbitals to predict reactivity. For example, electron-withdrawing groups (e.g., -NO2_2) at the chroman 6-position reduce aldehyde electrophilicity, while electron-donating groups (e.g., -OCH3_3) enhance it. Solvent polarity (measured via Kamlet-Taft parameters) also affects tautomeric equilibria in protic media .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Systematic review : Use PRISMA guidelines to screen studies, excluding those with unvalidated assays or inadequate controls (e.g., missing IC50_{50} replicates) .
  • Meta-analysis : Pool data from structurally similar derivatives to identify trends (e.g., anti-inflammatory vs. cytotoxic activity) while accounting for heterogeneity via I2^2-statistics .
  • Experimental validation : Replicate disputed studies under standardized conditions (e.g., MTT assay protocols with fixed cell lines and serum concentrations) .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound analogs?

  • Scaffold modification : Synthesize derivatives with variations at the 2-carbaldehyde and chroman ring positions.
  • Biological assays : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using kinetic assays and molecular docking (AutoDock Vina) to correlate activity with binding affinities .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify critical physicochemical descriptors (e.g., logP, polar surface area) driving activity .

Q. What are the best practices for ensuring ethical and rigorous data reporting in this compound research?

  • Data transparency : Deposit raw spectral data in repositories like PubChem or Zenodo, adhering to FAIR principles .
  • Conflict of interest : Disclose funding sources (e.g., pharmaceutical grants) and patent filings in author declarations .
  • Ethical compliance : For biological studies, follow institutional guidelines (e.g., IRB approval for cell-line sourcing) and avoid therapeutic claims without FDA validation .

Methodological Guidance

Q. How should researchers integrate computational and experimental data for mechanistic studies?

Combine molecular dynamics simulations (GROMACS) with kinetic experiments to validate reaction pathways. For example, simulate the transition state of aldehyde oxidation to carboxylic acid and compare with experimental Arrhenius parameters .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves for LD50_{50} determination. Apply ANOVA with post-hoc Tukey tests to compare toxicity across derivatives, ensuring p-values are adjusted for multiple comparisons .

Q. How can interdisciplinary teams collaborate effectively on this compound projects?

Define roles clearly: synthetic chemists optimize routes, biologists design assays, and statisticians plan power analyses. Use collaborative tools (e.g., LabArchives for data sharing) and hold weekly cross-disciplinary meetings to align milestones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.